molecular formula C13H19NO5S B15145077 2-Hydroxy Probenecid-d6

2-Hydroxy Probenecid-d6

Cat. No.: B15145077
M. Wt: 307.40 g/mol
InChI Key: LSENJUHYDIWQAU-CRLDSOMESA-N
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Description

2-Hydroxy Probenecid-d6 is a deuterated version of the pharmaceutical drug Probenecid. It is commonly used in the treatment of gout and hyperuricemia by increasing the excretion of uric acid from the body. The compound works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its elimination through urine . The deuterated form of this compound is used in pharmaceutical research and development, specifically in the area of pharmacokinetics and pharmacodynamics .

Preparation Methods

The preparation of 2-Hydroxy Probenecid-d6 involves the synthesis of its parent compound, Probenecid, followed by the introduction of deuterium atoms. The synthetic route typically includes the following steps:

    Synthesis of Probenecid: Probenecid is synthesized through a series of chemical reactions starting from benzoic acid. The key steps involve sulfonation, amination, and alkylation reactions to introduce the propyl and hydroxypropyl groups.

    Deuteration: The deuterium atoms are introduced by replacing the hydrogen atoms in the hydroxypropyl group with deuterium.

Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

2-Hydroxy Probenecid-d6 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydroxy Probenecid-d6 has several scientific research applications, including:

    Pharmacokinetics and Pharmacodynamics: The deuterated form is used to study the metabolism and elimination of drugs in the body. Deuterium labeling helps in tracking the compound’s distribution and breakdown.

    Drug Development: It is used in the development of new pharmaceuticals, particularly in improving the bioavailability and reducing the toxicity of drugs.

    Biological Studies: The compound is used in biological research to understand the mechanisms of uric acid excretion and its role in diseases like gout and hyperuricemia.

    Industrial Applications: It is used in the synthesis of other deuterated compounds and as a reference standard in analytical chemistry.

Mechanism of Action

2-Hydroxy Probenecid-d6 exerts its effects by inhibiting the reabsorption of uric acid in the kidneys. This is achieved through the inhibition of the organic anion transporter (OAT) at the proximal tubules. By blocking the reabsorption, the compound increases the excretion of uric acid in the urine, thereby reducing serum urate levels . The deuterated form of the compound provides additional benefits such as longer half-life and improved bioavailability .

Comparison with Similar Compounds

2-Hydroxy Probenecid-d6 is unique due to its deuterated nature, which provides several advantages over its non-deuterated counterpart, Probenecid. These advantages include:

Similar compounds include:

    Probenecid: The non-deuterated parent compound used in the treatment of gout and hyperuricemia.

    Probenecid-d14: Another deuterated form of Probenecid with a different deuterium labeling pattern.

    4-[(Dipropylamino)-Sulfonyl] Benzamide: A related compound with similar pharmacological properties.

Properties

Molecular Formula

C13H19NO5S

Molecular Weight

307.40 g/mol

IUPAC Name

4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid

InChI

InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D

InChI Key

LSENJUHYDIWQAU-CRLDSOMESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O)O

Canonical SMILES

CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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